molecular formula C16H14ClN5NaO6PS B1663045 8-Cpt-camp CAS No. 93882-12-3

8-Cpt-camp

Cat. No.: B1663045
CAS No.: 93882-12-3
M. Wt: 493.8 g/mol
InChI Key: YIJFVHMIFGLKQL-DNBRLMRSSA-M
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Description

8-CPT-cAMP, also known as 8- (4- Chlorophenylthio)adenosine- 3’, 5’- cyclic monophosphate, is a lipophilic activator of both cAMP- and cGMP-dependent protein kinase and of Epac . It has a higher activation potential compared to cAMP, excellent cell membrane permeability, improved phosphodiesterase stability, and high site selectivity preferring site B of cAK type II .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO at 125 mg/mL with ultrasonic and warming and heat to 60°C . The recommended storage temperature is -20°C / -4°F .

Scientific Research Applications

Inhibition of Phosphodiesterase Enzymes

8-Cpt-camp, known as 8-(4-Chlorophenyl)thio-cyclic AMP, is primarily recognized for its role as a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA). Its inhibitory action is comparable to zaprinast, a known phosphodiesterase inhibitor. Additionally, this compound demonstrates inhibitory effects on other phosphodiesterases such as PDE III and PDE IV, albeit at higher concentrations. These findings suggest caution in interpreting the physiological effects of this compound due to its broad spectrum of activity on various phosphodiesterase enzymes (Connolly et al., 1992).

Neurobiological Research

In neurobiological studies, this compound has been used to investigate memory and learning processes. For instance, its administration in crabs showed significant effects on long-term habituation, a form of learning. The study revealed that this compound, combined with a phosphodiesterase inhibitor, improved long-term habituation when administered either before or immediately after training sessions. This suggests a role for cAMP elevation in memory consolidation processes (Romano et al., 1996).

Ophthalmological Research

In ophthalmology, this compound has been investigated for its effects on ciliary transepithelial short-circuit current and transport of ions like chloride and sodium. These studies are crucial in understanding eye-related physiological processes and potential therapeutic applications (Ni et al., 2006).

Cancer Research

This compound has been explored in cancer research, specifically in the context of its pro-apoptotic properties. Studies have shown that it can induce apoptosis in lymphoid cells, highlighting its potential utility in cancer treatments.

Specifically, it acts as a convergence point for cAMP/Protein Kinase A- and Glucocorticoid-promoted apoptosis, particularly in T-cell lymphoma and leukemia cells (Zhang & Insel, 2004).

Hematological Research

In hematological research, this compound has been studied for its effects on differentiation in acute myeloid leukemia cell lines. It showed potential in inducing differentiation in these cells, which can provide insights into new therapeutic strategies for leukemia (Zhu et al., 2008).

Neurophysiology

In the field of neurophysiology, this compound has been used to study the coupling between retinal ganglion cells and amacrine cells in rabbits. This research provides insights into the functioning of retinal cells and potential implications for treating retinal disorders (Xia et al., 2003).

Cardiology

This compound has been investigated for its effects on heart potassium channels in cardiac ventricular myocytes. This research is essential for understanding how cardiac ion channels are regulated and could have implications for treating cardiac disorders (Walsh & Kass, 1988).

Neurobiology

In neurobiology, this compound has been used to study survival and axonal regeneration of adult retinal ganglion cells. This research could have significant implications for developing treatments for neurodegenerative diseases and nerve injury (Park et al., 2004).

Cellular Biology

Studies have also explored the global impact of cAMP and protein kinase A on gene expression in cells, using this compound as a tool. This research is crucial for understanding the molecular mechanisms of cell cycle regulation and could have wide-ranging implications in cellular biology and cancer research (Zambon et al., 2005).

Mechanism of Action

Target of Action

8-CPT-Cyclic AMP (8-CPT-cAMP), also known as 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate, is a potent activator of both cAMP- and cGMP-dependent protein kinases . It also targets the exchange protein activated by cyclic AMP (Epac) .

Mode of Action

This compound interacts with its targets by mimicking the natural signal molecule cyclic AMP . It has a higher activation potential compared to cAMP and exhibits excellent cell membrane permeability . It also shows improved phosphodiesterase stability and high site selectivity, preferring site B of cAMP-dependent protein kinase type II .

Biochemical Pathways

This compound affects both the cAMP and cGMP pathways. It stimulates cAMP-dependent protein kinases and Epac . Despite its name, it also activates cGMP-dependent protein kinases . In addition, it increases the basal cGMP level by inhibiting PDE V .

Pharmacokinetics

This compound is characterized by its high lipophilicity, which allows good membrane permeability in most biosystems .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to enhance cellular differentiation and improve gene trans-activation by all-trans retinoic acid in leukemic blasts . It also promotes growth arrest and neurite elongation in neuronal hippocampal cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its high lipophilicity allows it to permeate cell membranes effectively . Its sensitivity to humidity can affect its volume when in a lyophilized form . Therefore, it is recommended to store the compound in a freeze-dried form for longer storage periods .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFVHMIFGLKQL-DNBRLMRSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93882-12-3
Record name Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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